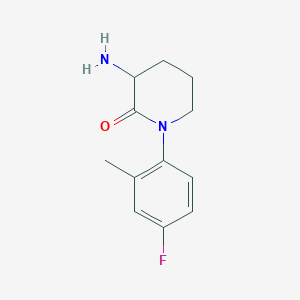

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-8-7-9(13)4-5-11(8)15-6-2-3-10(14)12(15)16/h4-5,7,10H,2-3,6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGKQOPBNXIWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The resulting product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound while minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Amino-1-(2,4-difluorophenyl)piperidin-2-one

- Molecular Formula : C₁₁H₁₂F₂N₂O

- Key Differences : Replaces the 2-methyl group with a second fluorine atom at the 2-position.

- Physicochemical Properties: Predicted collision cross-section (CCS) for [M+H]+: 150.7 Ų (vs. Reduced lipophilicity compared to the target compound due to the absence of a methyl group.

3-Amino-1-(2-methylphenyl)piperidin-2-one

- Molecular Formula : C₁₂H₁₆N₂O

- Key Differences : Lacks the 4-fluoro substituent, retaining only the 2-methyl group.

- Physicochemical Properties :

3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Variations in the Heterocyclic Core

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one

- Molecular Formula : C₁₀H₁₁FN₂O

- Key Differences: Five-membered pyrrolidinone ring instead of piperidinone.

- Molecular weight: 194.21 g/mol (lower than the target compound).

Alkyl Chain Modifications

3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one

Tabulated Comparison of Key Properties

Structure-Activity Relationship (SAR) Insights

Biological Activity

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a fluorinated aromatic substituent. This unique structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including:

- Enzymes : It has shown potential as an enzyme inhibitor, impacting pathways involved in various diseases.

- Receptors : The compound interacts with receptors that modulate physiological responses, indicating its role in drug development for conditions like pain and inflammation.

1. Enzyme Inhibition Studies

2. Analgesic Properties

In preclinical models, this compound has been tested for analgesic activity. It has shown promise in reducing pain responses in neuropathic pain models, suggesting its potential as a therapeutic agent for pain management .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, showcasing its potential as an antibacterial agent .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on DYRK1A Inhibition : A study utilized computational modeling and experimental validation to demonstrate that derivatives of this compound exhibit robust DYRK1A inhibition alongside antioxidant effects, supporting its therapeutic potential in neurodegenerative diseases .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of piperidine derivatives, including this compound, revealing effective inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Begin with nucleophilic substitution or cyclization reactions using 4-fluoro-2-methylaniline and piperidin-2-one precursors. For example, analogous syntheses of fluorophenyl-piperidinone derivatives involve coupling under basic conditions (e.g., NaOH in dichloromethane) followed by purification via column chromatography .

- Purity optimization : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. Quantify dissolved compound via UV-Vis spectroscopy at λmax (~250–300 nm for aromatic systems) .

- Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation using LC-MS with a ammonium acetate buffer (pH 6.5) for improved peak resolution .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology :

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the piperidinone and fluorophenyl regions. Compare with literature data for analogous compounds (e.g., 4-fluoro-phenyl-piperidine derivatives) .

- IR spectroscopy : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups to confirm the lactam structure .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize reaction yield and minimize byproducts?

- Methodology :

- Factorial design : Vary parameters like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps). Use response surface models to identify optimal conditions .

- Byproduct analysis : Employ LC-MS to track intermediates and side products. Statistically correlate reaction variables with impurity profiles using software like Minitab or JMP .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model transition states for key reactions (e.g., lactam formation). Compare activation energies of competing pathways .

- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using AutoDock Vina. Validate predictions with in vitro assays (e.g., radioligand displacement) .

Q. How can AI-driven tools enhance process scalability and reproducibility?

- Methodology :

- Reaction prediction : Train neural networks on reaction databases (e.g., Reaxys) to propose novel synthetic routes. Validate with microfluidic flow reactors for rapid screening .

- Process control : Integrate IoT sensors with COMSOL Multiphysics to monitor real-time parameters (temperature, pressure) and adjust conditions autonomously .

Q. How should conflicting data on the compound’s spectral or biological activity be resolved?

- Methodology :

- Cross-validation : Compare NMR data with independent synthetic batches or crystallographic data (if available). For biological assays, standardize protocols (e.g., IC50 measurements using a shared cell line) .

- Meta-analysis : Apply Bayesian statistics to weigh data quality (e.g., outlier detection via Grubbs’ test) and reconcile discrepancies .

Notes

- Avoid trial-and-error approaches by adopting factorial design and AI-driven workflows .

- Cross-reference spectral data with structurally similar compounds (e.g., 4-fluoro-phenyl-piperidine derivatives) to resolve ambiguities .

- Prioritize peer-reviewed journals and validated databases (e.g., PubChem) over commercial platforms for reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.